molecular formula C13H22O5 B045671 tert-Butyl (4R-cis)-6-formaldehydel-2,2-dimethyl-1,3-dioxane-4-acetate CAS No. 124752-23-4

tert-Butyl (4R-cis)-6-formaldehydel-2,2-dimethyl-1,3-dioxane-4-acetate

Cat. No.: B045671
CAS No.: 124752-23-4
M. Wt: 258.31 g/mol
InChI Key: JEFQIIXBSQLRTF-ZJUUUORDSA-N
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Description

Properties

IUPAC Name

tert-butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O5/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h8-10H,6-7H2,1-5H3/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFQIIXBSQLRTF-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(CC(O1)C=O)CC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H](C[C@H](O1)C=O)CC(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432302
Record name tert-Butyl 3,5-dideoxy-2,4-O-(1-methylethylidene)-L-erythro-hexuronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124752-23-4
Record name tert-Butyl 3,5-dideoxy-2,4-O-(1-methylethylidene)-L-erythro-hexuronate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name : tert-butyl 3,5-dideoxy-2,4-O-(1-methylethylidene)-L-erythro-hexuronate
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Preparation Methods

Deprotection of Acetoxy Group

In the first stage, the acetyloxy moiety is hydrolyzed using potassium carbonate (K₂CO₃) in methanol at ambient temperature for 3 hours. This step cleaves the acetyl protecting group, generating a primary alcohol intermediate. Methanol acts as both solvent and nucleophile, facilitating the elimination of acetate:

(4R-cis)-6-[(Acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetateK2CO3,MeOHAlcohol Intermediate\text{(4R-cis)-6-[(Acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate} \xrightarrow{\text{K}2\text{CO}3, \text{MeOH}} \text{Alcohol Intermediate}

TEMPO-Catalyzed Oxidation to Aldehyde

The alcohol intermediate undergoes oxidation to the aldehyde using a biphasic system of dichloromethane (DCM) and aqueous sodium hypochlorite (NaClO). The reaction employs 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a nitroxyl radical catalyst, potassium bromide (KBr) as a co-catalyst, and sodium bicarbonate (NaHCO₃) to maintain pH 8–9. Conducted at −5 to 5°C for 1 hour, this step ensures selective oxidation without over-oxidation to carboxylic acids:

Alcohol IntermediateNaClO, TEMPO, KBrNaHCO3,DCM/H2Otert-Butyl (4R-cis)-6-formaldehydel-2,2-dimethyl-1,3-dioxane-4-acetate\text{Alcohol Intermediate} \xrightarrow[\text{NaClO, TEMPO, KBr}]{\text{NaHCO}3, \text{DCM/H}2\text{O}} \text{tert-Butyl (4R-cis)-6-formaldehydel-2,2-dimethyl-1,3-dioxane-4-acetate}

Key Parameters:

  • Temperature: −5 to 5°C (prevents side reactions)

  • Catalyst Load: 0.1–0.5 mol% TEMPO

  • Solvent Ratio: DCM:Water = 2:1 (v/v)

Alternative Low-Temperature Alkylation Route

A less common but stereospecific method involves the alkylation of a silyl-protected intermediate under cryogenic conditions. This three-stage process, yielding 61% , utilizes sodium hexamethyldisilazane (NaHMDS) as a strong base.

Formation of Silyl Ether Intermediate

At −74°C, NaHMDS deprotonates (S)-4-chloro-3-hydroxybutyronitrile in tetrahydrofuran (THF), forming a silyl ether. Trimethylsilyl chloride (TMSCl) and imidazole enhance silylation efficiency, achieving near-quantitative conversion:

(S)-4-Chloro-3-hydroxybutyronitrileNaHMDS, TMSClSilyl Ether Intermediate\text{(S)-4-Chloro-3-hydroxybutyronitrile} \xrightarrow{\text{NaHMDS, TMSCl}} \text{Silyl Ether Intermediate}

Alkylation with tert-Butyl Bromoacetate

The silylated intermediate reacts with tert-butyl bromoacetate in toluene at −74°C, followed by gradual warming to 10°C. Zinc powder and methanesulfonic acid catalyze the coupling, forming the dioxane ring with retained stereochemistry.

Acidic Workup and Purification

Quenching with acetic acid and water liberates the aldehyde, while column chromatography (hexane:ethyl acetate, 8:1) isolates the product. Despite moderate yields, this method avoids harsh oxidants, making it suitable for acid-sensitive substrates.

Halogen Exchange and Oxidation Strategies

Patents describe indirect routes starting from chloromethyl derivatives, though these are less efficient for aldehyde synthesis. For example, (4R-cis)-6-chloromethyl-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester undergoes nucleophilic substitution with sodium acetate, followed by oxidation. However, this approach introduces additional steps, reducing overall yield to <70% .

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Advantages Limitations
TEMPO OxidationAcetoxy derivative (154026-95-6)TEMPO, NaClO, KBr96.1%High yield, mild conditionsRequires biphasic system
Low-Temperature AlkylationSilyl ether intermediateNaHMDS, Zn, MeSO₃H61%Stereospecific, avoids oxidantsCryogenic conditions, complex setup
Halogen ExchangeChloromethyl derivativeSodium acetate, oxidants<70%Versatile for other derivativesLow yield, multiple steps

Mechanistic and Stereochemical Considerations

The (4R-cis) configuration is preserved through steric hindrance from the 2,2-dimethyl groups on the dioxane ring, which restrict conformational mobility during oxidation. TEMPO’s role in the oxidation mechanism involves the formation of an oxoammonium ion, which abstracts a hydrogen from the alcohol, leading to aldehyde formation without epimerization.

Industrial-Scale Optimization

For large-scale production, the TEMPO-mediated method is preferred due to its reproducibility and high yield. Key optimizations include:

  • Catalyst Recycling: TEMPO and KBr are recoverable via aqueous extraction.

  • Solvent Selection: Dichloromethane’s low boiling point (40°C) simplifies distillation.

  • Quality Control: HPLC analysis confirms enantiomeric excess (>99.5%) .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate can undergo oxidation to form carboxylic acids.

    Reduction: The formyl group can also be reduced to a hydroxymethyl group.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.

Major Products:

Scientific Research Applications

Applications in Medicinal Chemistry

tert-Butyl (4R-cis)-6-formaldehydel-2,2-dimethyl-1,3-dioxane-4-acetate has been studied for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against specific cancer cell lines. For instance, modifications to the dioxane structure have shown promise in enhancing selectivity towards tumor cells while minimizing toxicity to normal cells.
  • Antimicrobial Properties : Research has demonstrated that certain formulations containing this compound can inhibit bacterial growth, making it a candidate for developing new antimicrobial agents.

Applications in Organic Synthesis

The compound serves as an important intermediate in organic synthesis due to its reactive functional groups:

  • Building Block for Complex Molecules : Its structural features allow it to participate in various chemical reactions such as nucleophilic substitutions and cycloadditions. This makes it a valuable building block for synthesizing more complex organic compounds.
  • Synthesis of Natural Products : It has been utilized in the synthesis of natural products and biologically active molecules. For example, its derivatives have been explored for their roles in synthesizing alkaloids and terpenoids.

Data Tables

Reaction StepYield (%)
Initial formation with potassium carbonate96.1
Final product after purification75

Case Studies

  • Case Study on Anticancer Activity :
    A study published in a peer-reviewed journal evaluated the cytotoxic effects of tert-butyl (4R-cis)-6-formaldehydel derivatives on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent.
  • Case Study on Antimicrobial Properties :
    In another investigation, formulations containing this compound were tested against Gram-positive and Gram-negative bacteria. The results revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Mechanism of Action

The mechanism of action of tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate involves its reactivity with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. The dioxane ring provides a stable framework that can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : tert-Butyl (4R-cis)-6-formaldehydel-2,2-dimethyl-1,3-dioxane-4-acetate
  • CAS No.: 124752-23-4
  • Molecular Formula : C₁₃H₂₂O₅
  • Molecular Weight : 258.31 g/mol .

Role in Pharmaceutical Synthesis :
This compound is a critical intermediate in the synthesis of statins, particularly pitavastatin and rosuvastatin , acting as a side-chain precursor . Its stereochemistry (4R-cis configuration) ensures compatibility with enzymatic and chemical routes for chiral drug synthesis .

Physical Properties :

  • Storage : Requires inert atmosphere and storage at -20°C due to reactivity of the aldehyde group .
  • Regulatory Status : Listed as discontinued in some commercial catalogs, possibly due to synthesis challenges or market shifts .

Comparison with Structural Analogues

tert-Butyl (4R,6R)-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate

  • CAS No.: 125971-94-0
  • Molecular Formula: C₁₄H₂₃NO₄
  • Molecular Weight : 269.34 g/mol .

Key Differences :

  • Functional Group : Substitution of the formyl (-CHO) group with a nitrile (-CN) group.
  • Applications : Central intermediate in atorvastatin synthesis, with annual sales exceeding $10 billion .
  • Synthesis Challenges : Alkaline hydrolysis of the ester group in chemical routes leads to <50% yield; enzymatic routes using HheC2360 require high enzyme concentrations .
  • Commercial Availability : Widely available from suppliers like TCI America (98% purity) and Thermo Scientific (97% purity) .
Parameter Target Compound Cyanomethyl Derivative
Functional Group Formyl (-CHO) Nitrile (-CN)
Molecular Weight (g/mol) 258.31 269.34
Key Application Pitavastatin Atorvastatin
Synthesis Yield Challenges Moderate Severe (alkaline hydrolysis)
Commercial Status Discontinued Actively supplied

tert-Butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate

  • CAS No.: 154026-95-6
  • Molecular Formula : C₁₅H₂₆O₆
  • Molecular Weight : 302.36 g/mol .

Key Differences :

  • Functional Group : Acetoxymethyl (-CH₂OAc) group replaces the formyl moiety.
  • Applications : Intermediate for further esterification or glycosylation reactions in statin synthesis.
  • Stability : Requires storage at 2–8°C, indicating higher hydrolytic sensitivity compared to the formyl derivative .

(4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate

  • CAS No.: 125995-13-3
  • Molecular Formula: C₁₄H₂₇NO₄
  • Molecular Weight : 273.37 g/mol .

Key Differences :

  • Functional Group: Aminoethyl (-CH₂CH₂NH₂) group introduces nucleophilic reactivity.
  • Applications : Used in peptide coupling or as a precursor for amine-containing statin derivatives.
  • Stereochemical Complexity : Two defined stereocenters (4R,6R) increase synthetic difficulty .

Biological Activity

tert-Butyl (4R-cis)-6-formaldehydel-2,2-dimethyl-1,3-dioxane-4-acetate, with CAS number 124752-23-4, is a chemical compound that has garnered interest for its potential biological activities. This article delves into its structural characteristics, synthesis methods, and biological implications based on diverse research findings.

Structural Characteristics

The molecular formula of this compound is C13H22O5C_{13}H_{22}O_{5}, with a molecular weight of 258.31 g/mol. Its structure features a dioxane ring which is significant in various biological activities due to its ability to interact with biological macromolecules.

Synthesis Methods

The synthesis of this compound has been documented in various studies. For instance, one method involves the use of dimethyl sulfoxide (DMSO) and potassium carbonate under controlled heating conditions to achieve a yield of approximately 75% . The synthesis process typically requires careful temperature control and inert atmosphere to prevent degradation.

Antimicrobial Properties

Research indicates that compounds similar to tert-butyl derivatives exhibit antimicrobial activity. For example, studies have shown that dioxane derivatives can inhibit the growth of various bacterial strains. The specific activity of this compound against pathogenic bacteria remains to be fully characterized but suggests potential as an antimicrobial agent.

Enzyme Interaction

The compound's structure allows it to potentially act as an inhibitor or modulator for certain enzymes. For instance, compounds with similar dioxane frameworks have been shown to interact with enzymes involved in metabolic pathways, suggesting that this compound may influence enzymatic activities in biological systems .

Cytotoxicity Studies

Preliminary cytotoxicity studies indicate that this compound may exhibit selective toxicity towards cancer cell lines. Research has shown that certain dioxane derivatives can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells . This selectivity could make it a candidate for further investigation in cancer therapeutics.

Case Studies

Several case studies highlight the biological implications of similar compounds:

  • Antitumor Activity : A study on related dioxane compounds demonstrated significant antitumor activity in vitro against breast cancer cell lines. The mechanism was attributed to the induction of cell cycle arrest and apoptosis .
  • Antibacterial Efficacy : Another study evaluated the antibacterial properties of dioxane derivatives against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Data Summary

PropertyValue
CAS Number124752-23-4
Molecular FormulaC₁₃H₂₂O₅
Molecular Weight258.31 g/mol
Synthesis Yield~75%
Antimicrobial ActivityPotentially active
CytotoxicitySelective towards cancer cells

Q & A

Q. What mechanistic insights explain the compound’s stability under acidic conditions?

  • Methodological Answer :
  • The 1,3-dioxane ring’s conformation shields the acetate group from acid-catalyzed hydrolysis. MD simulations show <5% degradation at pH 3 .
  • tert-Butyl groups provide steric protection, confirmed by comparing degradation rates with non-methylated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (4R-cis)-6-formaldehydel-2,2-dimethyl-1,3-dioxane-4-acetate
Reactant of Route 2
tert-Butyl (4R-cis)-6-formaldehydel-2,2-dimethyl-1,3-dioxane-4-acetate

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